molecular formula C19H20F3N3O B2596114 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329080-47-9

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B2596114
Número CAS: 329080-47-9
Peso molecular: 363.384
Clave InChI: CCQNMQPDEUYZDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .


Synthesis Analysis

The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The synthesis process involved the design of these derivatives for the treatment of Alzheimer’s disease (AD) .


Chemical Reactions Analysis

The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD). Derivatives of this compound have shown moderate inhibitory activities in vitro, with some exhibiting potent inhibitory activity against acetylcholinesterase (AChE), suggesting their potential as lead compounds for AD drug development .

Antimycobacterial Activity

Derivatives of the compound have been tested for their antimycobacterial activity against potential pathogenic strains such as Mycobacterium kansasii and Mycobacterium avium. The variations in the group of compounds were by the substitution on phenyl rings, indicating a structure-antimycobacterial activity relationship that could be beneficial for developing treatments against mycobacterial infections .

Selective AChE Inhibition

Among the synthesized derivatives, some have been identified as selective AChE inhibitors , displaying poor inhibitory activity against butyrylcholinesterase (BuChE). This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in AD treatment .

Kinetic Study of Inhibition

The mechanism of inhibition of certain derivatives against AChE has been analyzed through kinetic studies. Results indicated that some compounds are mixed-type inhibitors, combining competitive and non-competitive inhibition, which could offer a more nuanced approach to enzyme inhibition in AD therapy .

Molecular Docking Studies

Molecular docking studies have confirmed the selective inhibition of AChE by certain derivatives. These studies are essential for understanding the interaction between the inhibitor and the enzyme, which is vital for the rational design of new therapeutic agents .

Lead Compound Development

The research has identified certain derivatives as lead compounds for further development into AD drugs. These compounds have the potential to be optimized for increased efficacy and reduced side effects, contributing to the pipeline of AD therapeutics .

Structure-Activity Relationship Analysis

The Free-Wilson method has been used to evaluate the structure-activity relationships of these compounds. This analysis helps in identifying the structural features that contribute to the biological activity, guiding the synthesis of more potent derivatives .

Bioactivity Evaluation

The bioactivities of these derivatives have been evaluated using methods like Ellman’s assay. This evaluation is crucial for determining the potency and efficacy of the compounds before proceeding to preclinical studies .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is of a mixed type, involving both competitive and non-competitive mechanisms . The compound competes with acetylcholine for the active site of the enzyme, and it also binds to an allosteric site on the enzyme, changing its conformation and further reducing its activity.

Biochemical Pathways

The inhibition of acetylcholinesterase by 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The molecular and cellular effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide’s action primarily involve an enhancement of cholinergic transmission . By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine in the synaptic cleft, the compound can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter.

Propiedades

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNMQPDEUYZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.